8-[4-(3-bromophenoxy)butoxy]-2-methylquinoline
Overview
Description
8-[4-(3-bromophenoxy)butoxy]-2-methylquinoline is an organic compound with the molecular formula C({20})H({20})BrNO(_{2}) It is a quinoline derivative, characterized by the presence of a bromophenoxy group and a butoxy chain attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-bromophenoxy)butoxy]-2-methylquinoline typically involves a multi-step process:
Preparation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 3-bromophenoxybutane: 3-bromophenol is reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 3-bromophenoxybutane.
Synthesis of 8-hydroxy-2-methylquinoline: This can be synthesized from 2-methylquinoline through a hydroxylation reaction.
Final Coupling Reaction: The 8-hydroxy-2-methylquinoline is then reacted with 3-bromophenoxybutane under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[4-(3-bromophenoxy)butoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinoline ring.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
8-[4-(3-bromophenoxy)butoxy]-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 8-[4-(3-bromophenoxy)butoxy]-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-[4-(4-bromophenoxy)butoxy]quinoline: Similar structure but with a different position of the bromine atom.
8-[4-(3-chlorophenoxy)butoxy]-2-methylquinoline: Similar structure with a chlorine atom instead of bromine.
8-[4-(3-fluorophenoxy)butoxy]-2-methylquinoline: Similar structure with a fluorine atom instead of bromine.
Uniqueness
8-[4-(3-bromophenoxy)butoxy]-2-methylquinoline is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
8-[4-(3-bromophenoxy)butoxy]-2-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2/c1-15-10-11-16-6-4-9-19(20(16)22-15)24-13-3-2-12-23-18-8-5-7-17(21)14-18/h4-11,14H,2-3,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVZYPVNZNCTAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=CC(=CC=C3)Br)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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